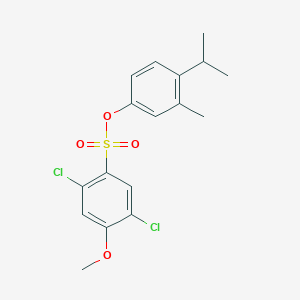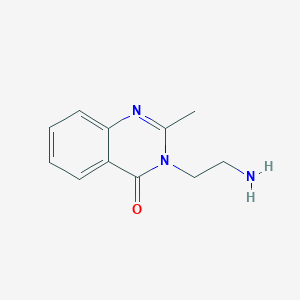
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia, astrocytes, and other immune cells in the central nervous system. DPA-714 has been studied extensively for its potential applications in neuroinflammatory and neurodegenerative diseases.
作用机制
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide binds to TSPO, which is highly expressed in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and apoptosis. The binding of this compound to TSPO modulates the immune response and reduces inflammation in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to modulate the immune response and reduce oxidative stress in the central nervous system. This compound has a high affinity for TSPO and is highly selective for activated microglia and astrocytes.
实验室实验的优点和局限性
One advantage of using N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its high selectivity for activated microglia and astrocytes. This allows for the detection of neuroinflammation in animal models of neurodegenerative diseases. However, one limitation is that this compound is not specific to a particular disease or pathology. It is also important to note that this compound is not a therapeutic agent and cannot be used to treat neurodegenerative diseases.
未来方向
There are several future directions for the use of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in neuroinflammatory and neurodegenerative diseases. One direction is the development of more selective ligands for TSPO that can target specific disease pathologies. Another direction is the use of this compound as a diagnostic tool in clinical settings to detect neuroinflammation in patients with neurodegenerative diseases. Additionally, this compound can be used in combination with other therapeutic agents to improve their efficacy in treating neurodegenerative diseases.
合成方法
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of an oxalamide intermediate, which is then coupled with a sulfonamide moiety to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential applications in neuroinflammatory and neurodegenerative diseases. It has been shown to bind selectively to TSPO in activated microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. This compound has been used as a diagnostic tool to detect neuroinflammation in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUVRKTVNQZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
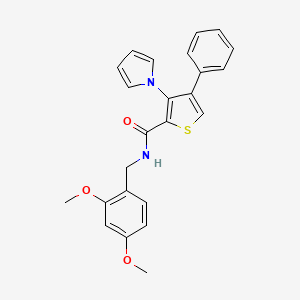
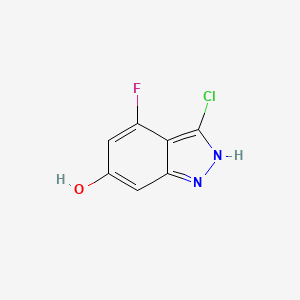
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)

![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)
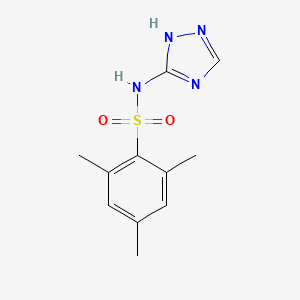
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)
